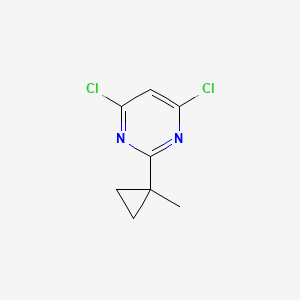

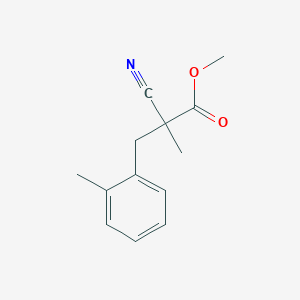

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

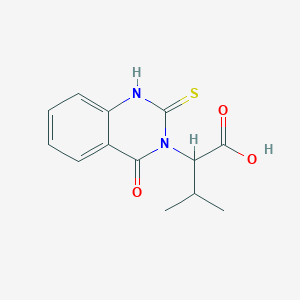

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, also known as DCP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. DCP has been shown to exhibit potent activity against various types of cancer, including breast, lung, and pancreatic cancer. In addition, DCP has been found to possess antiviral and antimicrobial properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Nonlinear Optical (NLO) Applications

The pyrimidine ring, due to its presence in DNA and RNA as nitrogenous bases, has garnered attention in the field of nonlinear optics (NLO). Research into thiopyrimidine derivatives, including compounds with structural similarities to 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, has shown promising NLO properties. These compounds are being explored for their potential applications in medicine and NLO fields, indicating the significant NLO character and potential for optoelectronic applications (Hussain et al., 2020).

Pharmaceutical Research

Pyrimidine derivatives play a crucial role in pharmaceutical research due to their extensive presence in natural and synthetic biologically active compounds. For instance, certain pyrimidine-based compounds have shown potential applications in AIDS chemotherapy. The synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives have been reported, highlighting the pharmacological therapeutic potentials of these heterocyclic compounds (Ajani et al., 2019).

Antitumor Activity

The synthesis of pyrimidine derivatives with potential antitumor activity has been a topic of interest. For example, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and shown to inhibit mammalian dihydrofolate reductase, with significant activity against specific carcinomas in rats, indicating their potential as antitumor agents (Grivsky et al., 1980).

HIV Inhibition

Pyrimidinedione derivatives have been explored for their potent antiviral activity, particularly as non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase. These studies have led to the identification of compounds with significant antiviral efficacy and reduced cellular cytotoxicity, contributing to the development of new classes of antiretroviral drugs (Buckheit et al., 2007).

Synthesis of Novel Compounds

The synthesis of novel pyrimidine derivatives for various scientific applications continues to be an area of active research. Techniques involving multicomponent reactions, room temperature condensation, and synthetic cyclization have been employed to create new pyrimidine scaffolds, further expanding the chemical diversity and potential applications of pyrimidine derivatives in scientific research (Ajani et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored at -20°C, away from moisture .

properties

IUPAC Name |

4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c1-8(2-3-8)7-11-5(9)4-6(10)12-7/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPBLHRJHIDGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)

![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)